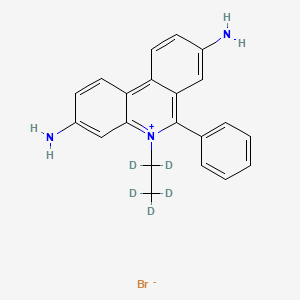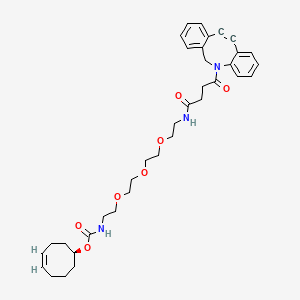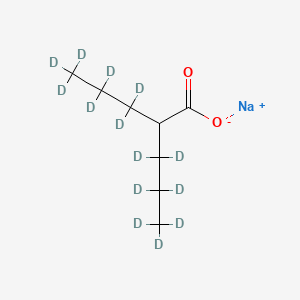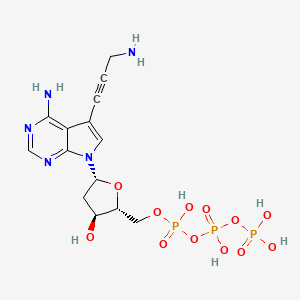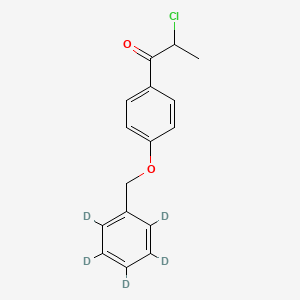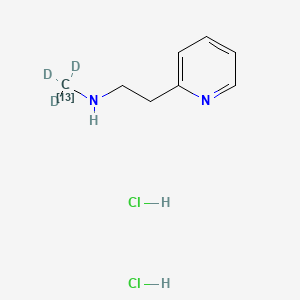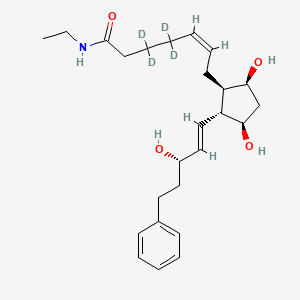
Antifungal agent 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 17 is a potent compound used to combat fungal infections. It is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 17 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors. The process involves strict control of temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product. The scalability of the production process ensures a consistent supply of high-quality antifungal agent for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 17 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antifungal properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit varying degrees of antifungal activity, providing a basis for further optimization and development.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 17 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal compounds on cellular processes.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
Wirkmechanismus
The primary mechanism of action of Antifungal Agent 17 involves the disruption of the fungal cell membrane. This is achieved by binding to ergosterol, a key component of the fungal cell membrane. The binding leads to increased membrane permeability, causing essential cell contents to leak out, ultimately resulting in cell death. The compound targets specific pathways involved in ergosterol biosynthesis, making it highly effective against a broad spectrum of fungi.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: Another polyene antifungal that binds to ergosterol but has a different spectrum of activity and toxicity profile.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, affecting the fungal cell wall.
Uniqueness: Antifungal Agent 17 is unique in its ability to bind ergosterol with high specificity and affinity, leading to rapid and effective disruption of the fungal cell membrane. Its broad-spectrum activity and relatively low toxicity make it a valuable addition to the antifungal arsenal.
Eigenschaften
Molekularformel |
C18H16Br2O2 |
|---|---|
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
2-bromo-6-(3-bromo-2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H16Br2O2/c1-3-5-11-7-13(17(21)15(19)9-11)14-8-12(6-4-2)10-16(20)18(14)22/h3-4,7-10,21-22H,1-2,5-6H2 |
InChI-Schlüssel |
PISRYDXEZSHUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)CC=C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


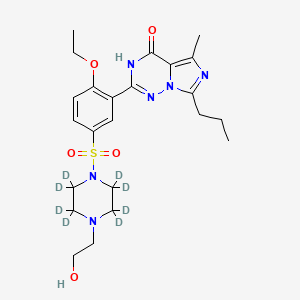
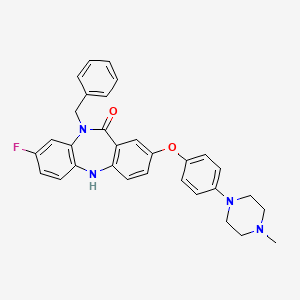
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)


![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
